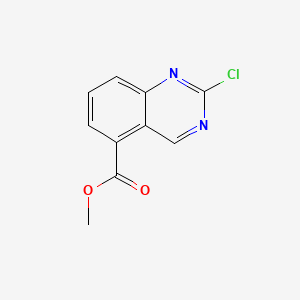

Methyl 2-chloroquinazoline-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloroquinazoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJJYZRHYQSTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725521 | |

| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221288-22-7 | |

| Record name | Methyl 2-chloroquinazoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloroquinazoline-5-carboxylate

Introduction

Methyl 2-chloroquinazoline-5-carboxylate is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloro-substituent at the 2-position and a versatile methyl ester at the 5-position, makes it an ideal scaffold for the synthesis of a diverse array of more complex molecules. The 2-chloro group serves as an excellent electrophilic site for nucleophilic aromatic substitution reactions, allowing for the introduction of various amine, oxygen, or sulfur-based functionalities. This versatility has positioned it as a valuable intermediate in the development of targeted therapies, including kinase inhibitors and other biologically active compounds.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices and provides detailed, actionable protocols for the practicing chemist.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthesis of this compound is achieved through a two-step sequence. This strategy involves the initial construction of the quinazolinone core, followed by a targeted chlorination of the 2-position. This approach is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding transformations.

The overall pathway can be visualized as follows:

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate (Intermediate 2)

The foundational step in this synthesis is the construction of the heterocyclic quinazolinone ring system. This is typically achieved by reacting an appropriately substituted anthranilic acid derivative with a one-carbon synthon.

Principle and Mechanism

This transformation is a cyclocondensation reaction. We begin with a derivative of anthranilic acid, specifically dimethyl 2-aminoterephthalate (Compound 1). The reaction with urea serves a dual purpose: it acts as the source of the C2-N3 unit of the quinazoline ring and provides a high-boiling reaction medium.

The mechanism proceeds via an initial nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of urea, eliminating ammonia. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl at the adjacent position. A final tautomerization yields the stable 2-oxo-1,2-dihydroquinazoline (quinazolinone) structure.

Detailed Experimental Protocol

Caption: Workflow for the synthesis of the quinazolinone intermediate.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl 2-aminoterephthalate (Compound 1) and a significant excess of urea (e.g., 10-15 equivalents).

-

Heat the mixture in an oil bath to 180-190 °C. The solids will melt to form a clear liquid, and the evolution of ammonia gas will be observed.

-

Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100 °C and cautiously add water to dissolve the excess urea.

-

Cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with water to remove any remaining urea, followed by a wash with a cold solvent like ethanol or diethyl ether to remove non-polar impurities.

-

Dry the resulting solid under vacuum to yield Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate (Compound 2). The product can be used in the next step without further purification if TLC shows sufficient purity.

Data Summary: Synthesis of Intermediate 2

| Parameter | Value | Notes |

| Starting Material | Dimethyl 2-aminoterephthalate | 1.0 eq |

| Reagent | Urea | 10-15 eq |

| Temperature | 180-190 °C | Ensure adequate ventilation for ammonia gas. |

| Reaction Time | 3-4 hours | Monitor by TLC (e.g., 10% MeOH in DCM). |

| Workup | Aqueous precipitation | Cautious addition of water to the hot mixture. |

| Typical Yield | > 85% | Dependent on reaction scale and purity of starting materials. |

Part 2: Chlorination to Synthesize this compound (Target Compound 3)

The final step is the conversion of the 2-hydroxy (keto) group of the quinazolinone to a 2-chloro group. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions.

Principle and Mechanism

The chlorination of a 2-quinazolinone is a dehydroxy-chlorination reaction, most effectively achieved using phosphorus oxychloride (POCl₃). The reaction mechanism is a two-stage process that requires careful temperature control for optimal results.[1]

-

Phosphorylation: At lower temperatures (typically < 25 °C) and under basic conditions, the quinazolinone oxygen attacks the phosphorus atom of POCl₃, forming a phosphorylated intermediate. This initial step is crucial for activating the oxygen as a good leaving group.[1]

-

Chloride Attack: Upon heating (70-90 °C), a chloride ion (from POCl₃ itself or an added source) acts as a nucleophile, attacking the C2 position and displacing the phosphorylated leaving group to yield the final 2-chloroquinazoline product.[1]

The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is often used to scavenge the HCl generated during the reaction and to promote the initial phosphorylation step.

Detailed Experimental Protocol

Caption: Workflow for the chlorination of the quinazolinone intermediate.

Procedure:

-

In a fume hood, charge a round-bottom flask, equipped with a reflux condenser and a calcium chloride drying tube, with Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate (Compound 2).

-

Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.

-

(Optional) Add a catalytic or stoichiometric amount of N,N-diisopropylethylamine (DIPEA) to the suspension.

-

Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step must be performed in a well-ventilated fume hood.

-

The remaining residue is then cautiously quenched by pouring it slowly onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is ~7-8.

-

The solid product will precipitate. Collect the solid by vacuum filtration, wash it with copious amounts of cold water, and dry it under vacuum.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Summary: Chlorination to Target Compound 3

| Parameter | Value | Notes |

| Starting Material | Methyl 2-oxo-1,2-dihydroquinazoline-5-carboxylate | 1.0 eq |

| Reagent | Phosphorus oxychloride (POCl₃) | 5-10 eq (serves as solvent) |

| Base (Optional) | N,N-diisopropylethylamine (DIPEA) | 1.0-1.5 eq |

| Temperature | Reflux (~107 °C) | Reaction must be conducted in an anhydrous environment. |

| Reaction Time | 4-6 hours | Monitor by TLC (e.g., 30% EtOAc in Hexanes). |

| Workup | Vacuum removal of POCl₃, then quench on ice. | Caution: Highly exothermic and releases HCl gas. |

| Typical Yield | 70-90% | Purity can be assessed by ¹H NMR and LC-MS. |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the cyclocondensation of dimethyl 2-aminoterephthalate with urea to form the quinazolinone core, followed by a robust dehydroxy-chlorination using phosphorus oxychloride. This pathway is characterized by its use of accessible reagents and well-established chemical transformations. Careful control of reaction parameters, particularly temperature during the chlorination step and caution during the workup, is paramount for achieving high yields and purity. The resulting product is a versatile intermediate, primed for further elaboration in the pursuit of novel chemical entities for drug discovery and development.

References

[2] General procedures for the chlorination of quinazolinones can be found in various sources. A detailed study on the mechanism and conditions for the chlorination of 4-quinazolones using POCl₃ is provided by Arnott, E. A., et al. in the Journal of Organic Chemistry, 2011, 76(6), 1653-1661. While not specific to the 5-carboxylate derivative, the principles are directly applicable.

Sources

An In-depth Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloroquinazoline-5-carboxylate (CAS No. 1221288-22-7) is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, and the presence of a reactive chloro group at the 2-position, coupled with a methyl carboxylate at the 5-position, offers versatile opportunities for synthetic diversification. This guide provides a comprehensive overview of the known chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly as a component in the synthesis of protein degraders.[1][2] This document is intended to serve as a valuable resource for researchers and scientists working with this and related heterocyclic systems.

Introduction and Strategic Importance

The quinazoline ring system is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound emerges as a strategically important intermediate. The chloro substituent at the 2-position acts as a versatile handle for introducing a variety of nucleophiles, enabling the exploration of diverse chemical space. Simultaneously, the methyl carboxylate group at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for further derivatization or conjugation. This dual functionality makes it a valuable precursor for the synthesis of complex molecules, including targeted protein degraders.[1][2]

Physicochemical and Structural Properties

While specific experimental data for the physical properties of this compound are not extensively reported in publicly available literature, we can infer its general characteristics based on its structure and data from chemical suppliers.

| Property | Value/Information | Source/Basis |

| CAS Number | 1221288-22-7 | [1][3] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 222.63 g/mol | [1][3] |

| Appearance | Likely a solid at room temperature | Inferred from related quinazoline structures |

| Purity | Typically ≥97% | [1][3] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from structural characteristics |

| Storage | Store at room temperature. | [1] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis

Proposed Synthetic Pathway:

Caption: A plausible synthetic pathway for this compound.

Conceptual Synthesis Protocol:

This protocol is a conceptual outline based on known quinazoline syntheses and has not been experimentally validated for this specific compound.

-

Amide Formation: Methyl 2-aminobenzoate would be the starting material. The challenge lies in introducing the second nitrogen atom for the pyrimidine ring formation. A potential route could involve the reaction of a suitable precursor like methyl 2-amino-5-formylbenzoate with formamide at elevated temperatures.

-

Cyclization: The resulting amide intermediate would then undergo cyclization to form the quinazolinone ring system.

-

Chlorination: The hydroxyl group at the 2-position of the quinazolinone can then be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Causality Behind Experimental Choices:

-

Choice of Starting Material: Methyl 2-aminobenzoate derivatives are common precursors for quinazoline synthesis due to the ortho-amino and carboxylate functionalities that can participate in ring formation.

-

Chlorinating Agent: POCl₃ is a widely used and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups, facilitating subsequent nucleophilic substitution reactions.

Spectral Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted characteristics based on the structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic Protons (H6, H7, H8): Three protons in the aromatic region (likely between 7.5 and 8.5 ppm), exhibiting coupling patterns consistent with a trisubstituted benzene ring.

-

H4 Proton: A singlet in the downfield aromatic region.

-

Methyl Protons (-OCH₃): A singlet around 3.9-4.1 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (-C=O): A signal in the range of 165-170 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region (approximately 120-160 ppm). The carbon attached to the chlorine (C2) would likely be in the more downfield portion of this range.

-

Methyl Carbon (-OCH₃): A signal around 52-55 ppm.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (m/z ≈ 222.6) with a characteristic M+2 isotope peak for the chlorine atom.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), and potentially the chloro group (-Cl).

Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the 2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups.

Caption: Nucleophilic aromatic substitution at the 2-position of this compound.

Key Reactions:

-

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) can be used to introduce diverse amino functionalities at the 2-position. These reactions are often carried out in a suitable solvent such as DMF or NMP, sometimes with the addition of a base to scavenge the HCl byproduct.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base can yield the corresponding 2-alkoxy or 2-aryloxy quinazoline derivatives.

-

Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties.

Causality Behind Reactivity:

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. The chlorine atom is a good leaving group, facilitating the substitution reaction.

Applications in Drug Discovery

The primary application of this compound is as a versatile building block in the synthesis of potential drug candidates. Its role as a precursor for protein degraders is particularly noteworthy.[1] The quinazoline core can serve as a scaffold that binds to a target protein, while the derivatized 5-carboxylate position can be used to attach a linker connected to an E3 ligase-recruiting moiety.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety data for structurally related chloro-substituted heterocyclic compounds, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known reactivity of the 2-chloroquinazoline core provide a strong foundation for its use in drug discovery and medicinal chemistry research. Further investigation and publication of its detailed chemical and physical properties would be a valuable contribution to the scientific community.

References

- CP Lab Safety.

- PubChemLite.

- Capot Chemical.

- CP Lab Safety.

- CP Lab Safety.

Sources

An In-Depth Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate: A Keystone Building Block in Modern Drug Discovery

Senior Application Scientist Insight: In the landscape of medicinal chemistry, certain molecular scaffolds consistently prove their merit, becoming indispensable tools for innovation. The quinazoline core is one such "privileged structure," forming the backbone of numerous therapeutic agents. Within this class, Methyl 2-chloroquinazoline-5-carboxylate (CAS No. 1221288-22-7) has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chloro group and a modifiable methyl ester—makes it a powerful starting point for the synthesis of complex molecular architectures, particularly in the realms of oncology and targeted protein degradation. This guide provides a technical overview of its properties, synthesis, reactivity, and applications for researchers engaged in drug development.

Physicochemical and Structural Properties

This compound is a heterocyclic aromatic compound whose utility is defined by its distinct chemical features. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1221288-22-7 | [1][2][3] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][4] |

| Molecular Weight | 222.63 g/mol | [1][2] |

| Purity (Typical) | ≥97% | [1][4] |

| Appearance | White to off-white solid (typical) | Commercially available data |

| Storage | Room temperature, desiccated | [1] |

| SMILES | COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl | [5] |

| InChI Key | ZUJJYZRHYQSTIO-UHFFFAOYSA-N | [4][5] |

Synthesis and Reactivity: A Tale of Two Handles

The synthetic value of this compound lies in its two primary reactive sites: the C2-chloro and C5-ester groups.

Plausible Synthetic Pathway

While specific industrial syntheses are proprietary, a plausible and common laboratory-scale approach to this class of molecules starts from a substituted anthranilic acid. The synthesis involves cyclization to form the quinazolinone core, followed by chlorination.

Caption: Plausible synthetic route to this compound.

Causality Behind Experimental Choices:

-

Cyclization: The reaction of an anthranilic acid derivative with a one-carbon source like urea or formamide is a classic and robust method for forming the pyrimidine ring of the quinazoline system.[6]

-

Chlorination: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for converting the keto groups of a quinazolinedione into reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic substitutions.

Core Reactivity: The SNAr Reaction

The primary utility of this molecule stems from the reactivity of the C2-chloro position towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the quinazoline nitrogen atoms makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack. While the C4 position is generally more reactive in 2,4-dichloroquinazolines, the absence of a leaving group at C4 in this molecule directs reactivity to the C2 position.[2][7] This allows for the precise introduction of a wide array of nucleophiles, most commonly amines, to build molecular complexity.

Caption: General SNAr reaction at the C2 position.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone of many targeted therapies, particularly kinase inhibitors.[1][8][9] Molecules like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, validate the importance of this scaffold in targeting ATP-binding sites of kinases. This compound serves as a key intermediate to access novel analogues at the C2 position, expanding the chemical space for developing next-generation inhibitors.

Building Block for Kinase Inhibitors and PROTACs

-

Kinase Inhibitors: By reacting this compound with various amines, researchers can synthesize libraries of 2-aminoquinazoline derivatives. The ester at the C5 position can then be hydrolyzed to the carboxylic acid or converted to an amide, providing another point for diversification or interaction with the target protein.[8][10]

-

PROTACs (Proteolysis Targeting Chimeras): This molecule is increasingly listed as a building block for PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][11][12] The 2-substituted quinazoline moiety can serve as the warhead that binds to the target protein (e.g., a kinase), while the C5-ester can be elaborated into a linker connected to an E3 ligase ligand.

Representative Experimental Protocol: Synthesis of a 2-Aminoquinazoline Derivative

This protocol describes a general, self-validating procedure for the SNAr reaction, a fundamental application of the title compound.

Objective: To synthesize Methyl 2-(benzylamino)quinazoline-5-carboxylate via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DMF or MeCN (approx. 0.1 M concentration). Add DIPEA (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Trustworthiness Check: A successful reaction is indicated by the consumption of the starting material and the appearance of a new, less polar spot (on silica TLC) corresponding to the product, confirmed by its expected mass in LC-MS analysis.

-

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aq. NaHCO₃, and brine.

-

Purpose: The aqueous washes remove the DMF solvent and excess base/salts. The NaHCO₃ wash ensures complete removal of any acidic byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(benzylamino)quinazoline-5-carboxylate.

Caption: Workflow for the synthesis of a 2-aminoquinazoline derivative.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined reactivity allows for the systematic and predictable synthesis of diverse compound libraries targeting critical disease pathways. As research into kinase inhibitors evolves and the field of targeted protein degradation expands, the strategic importance of this versatile building block is set to grow, solidifying the quinazoline scaffold's legacy in the development of modern therapeutics.

References

- CP Lab Safety. This compound, min 97%, 250 mg.

- Capot Chemical. Specifications of this compound.

- MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.

- DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.

- PubChemLite. This compound (C10H7ClN2O2).

- Google Patents. US5385900A - Quinoline carboxylic acid derivatives.

- PubMed. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases.

- ScienceOpen. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality.

- ResearchGate. Synthesis and anticancer activity of new quinazoline derivatives.

- Organic Chemistry Portal. Quinazoline synthesis.

- Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

- MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

- PMC - NIH. Application of PROTACs in Target Identification and Target Validation.

- PubMed. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties.

- ScienceOpen. Application of PROTACs in target identification and validation.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 11. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality – ScienceOpen [scienceopen.com]

- 12. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Data of Methyl 2-chloroquinazoline-5-carboxylate

The quinazoline core is a prevalent scaffold in numerous therapeutic agents, making the precise characterization of its derivatives a critical step in pharmaceutical research.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of such compounds.[2] This guide explains the causality behind the predicted spectral features, offering field-proven insights into the data interpretation.

Molecular Structure and Overview

Methyl 2-chloroquinazoline-5-carboxylate possesses a fused heterocyclic system consisting of a benzene ring and a pyrimidine ring, substituted with a chloro group at the 2-position and a methyl carboxylate group at the 5-position. These features will dictate its unique spectral fingerprint.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Record the ¹H and ¹³C NMR spectra on a 500 MHz spectrometer at room temperature.

-

Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. [3] The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system and the methyl ester group.

-

C=O Stretch: A strong, sharp absorption band is predicted for the carbonyl (C=O) stretch of the aromatic ester. Conjugation with the quinazoline ring is expected to lower this frequency to around 1715-1730 cm⁻¹. [4][5]* Aromatic C=C and C=N Stretches: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the quinazoline ring system.

-

C-O Stretches: Esters typically show two characteristic C-O stretching bands. For an aromatic ester, these are expected around 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹. [5][6]* Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, characteristic of sp² C-H bonds.

-

C-Cl Stretch: The C-Cl stretch will likely appear in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~1725 | Strong, Sharp | C=O Stretch | Aromatic Ester |

| ~1610, 1580, 1470 | Medium, Sharp | C=C and C=N Stretches | Quinazoline Ring |

| ~1280 | Strong | Asymmetric C-O Stretch | Ester |

| ~1120 | Strong | Symmetric C-O Stretch | Ester |

| ~750 | Medium | C-Cl Stretch | Chloro-aromatic |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Acquisition: A background spectrum of the empty accessory is recorded first. Then, the sample spectrum is recorded.

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. [7]

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₇ClN₂O₂. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks: the M⁺ peak and an M+2 peak. [8][9] * M⁺ (with ³⁵Cl): m/z ≈ 222.02

-

M+2 (with ³⁷Cl): m/z ≈ 224.02 The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom. [10]* Key Fragmentation Pathways: Electron impact (EI) ionization is expected to induce fragmentation. Plausible fragmentation patterns for aromatic esters include the loss of the methoxy group or the entire methyl carboxylate group. [11] * Loss of Methoxy Radical (-•OCH₃): A significant fragment may be observed at m/z 191/193, corresponding to the loss of the methoxy radical from the molecular ion.

-

Loss of Methyl Formate (-CH₃OCHO): Another possible fragmentation could involve the loss of the ester group.

-

Figure 3: A plausible fragmentation pathway for this compound.

Table 4: Predicted Key Ions in Mass Spectrum (EI)

| m/z (³⁵Cl/³⁷Cl) | Relative Intensity | Identity |

|---|---|---|

| 222/224 | High (3:1) | [M]⁺˙ (Molecular Ion) |

| 191/193 | Medium (3:1) | [M - •OCH₃]⁺ |

| 163/165 | Medium (3:1) | [M - •OCH₃ - CO]⁺ |

| 128 | Low | [C₈H₄N₂]⁺ (Quinazoline fragment) |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, which involves bombarding the sample with high-energy electrons.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. By understanding the expected NMR shifts, IR absorptions, and mass spectral fragmentation patterns, researchers can more effectively confirm the identity and purity of this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.

- Hutzinger, O., Jamieson, W. D., & Safe, S. (1971). Mass Spectra of Fifteen Chlorinated Aromatic Fungicides. Journal of the AOAC, 54(1), 178-186.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Cross, S. N. W., & Rochester, C. H. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 1027-1038.

- Supporting Information for various quinazoline syntheses. (2018). Royal Society of Chemistry.

- Royal Society of Chemistry. (2015). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines.

- Quimica Organica. IR Spectrum: Esters.

- SpectraBase. Quinazoline.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Chen, C., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 11(1), 1-12.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21.

- Supporting Information for various quinazolin-4(3H)-one syntheses. (2019). Royal Society of Chemistry.

- Chemistry Steps. Isotopes in Mass Spectrometry.

- The Chemistry Solution. (2023). Chloro pattern in Mass Spectrometry [Video]. YouTube.

- Doc Brown's Chemistry. Mass spectrum of chlorobenzene.

- De La Cruz, A. (2011). Fragmentation and Interpretation of Spectra.

- Michigan State University Department of Chemistry. Mass Spectrometry.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ChemAxon. NMR Predictor.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- CASPRE. 13C NMR Predictor.

- PubChem. This compound.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Reusch, W. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Interpretation of mass spectra. (n.d.).

- Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions.

- NMRDB.org. Predict 13C carbon NMR spectra.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- ResearchGate. Detailed fragmentation patterns of the main fragment ions.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Abraham, R. J. (2005). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository.

Sources

- 1. rsc.org [rsc.org]

- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR Spectrum: Esters [quimicaorganica.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Quinazoline Core: A Journey from Serendipitous Discovery to Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, leading to the development of numerous clinically vital therapeutics. This guide provides a comprehensive exploration of the discovery and history of quinazoline compounds, delving into their foundational synthetic methodologies, their profound impact on targeted cancer therapy through the inhibition of critical signaling pathways, and a forward look into the future of this versatile pharmacophore.

Part 1: The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of the quinazoline nucleus from a laboratory curiosity to a key element in drug design is a testament to over a century of chemical innovation.

The Dawn of Quinazoline Chemistry

The first recorded synthesis of a quinazoline derivative was in 1869 by Peter Griess, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2][3] However, the parent quinazoline molecule, C₈H₆N₂, remained elusive until 1895 when August Bischler and Lang achieved its synthesis through the decarboxylation of 2-carboxyquinazoline.[4][5] A more practical and satisfactory synthesis of the unsubstituted quinazoline was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][6]

Foundational Synthetic Methodologies

The early pioneering work on quinazoline synthesis laid the groundwork for the development of more versatile and efficient methods that are still in use today. These classical name reactions are fundamental to understanding the construction of the quinazoline core.

The Griess synthesis, while historically significant as the first entry into this class of compounds, is of limited practical use today due to the nature of the reactants.

Reaction Scheme:

A diagram of the Griess Synthesis.

Experimental Protocol (Conceptual):

-

Reactants: Anthranilic acid and cyanogen.

-

Conditions: The reaction likely required heating in a suitable solvent.

-

Product: 2-cyano-3,4-dihydro-4-oxoquinazoline.

This initial discovery, though not a versatile synthetic route, opened the door to the exploration of this new heterocyclic system.[1]

The first synthesis of the parent quinazoline heterocycle was a significant milestone.

Reaction Scheme:

A diagram of the Bischler and Lang Synthesis.

Experimental Protocol (Conceptual):

-

Starting Material: 2-Carboxyquinazoline.

-

Reaction: The synthesis involves the thermal decarboxylation of the starting material.[4][5]

-

Product: The parent quinazoline.

This synthesis, while foundational, relied on a starting material that itself required synthesis.

Siegmund Gabriel's method provided a more accessible route to the quinazoline core.

Reaction Scheme:

A diagram of the Gabriel Synthesis.

Experimental Protocol (Conceptual):

-

Starting Material: o-Nitrobenzylamine.

-

Step 1 (Reduction): The nitro group of o-nitrobenzylamine is reduced to an amine.

-

Step 2 (Cyclization): The resulting intermediate is then cyclized to form the quinazoline ring.[1][8]

The Niementowski synthesis is a widely used and versatile method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[9][10][11] This reaction has become a workhorse in medicinal chemistry for accessing a diverse range of substituted quinazolinones.

Reaction Scheme:

A diagram of the Niementowski Synthesis.

Experimental Protocol: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide [12]

This protocol outlines a conventional heating method for the Niementowski reaction.

-

Materials:

-

Anthranilic Acid

-

Formamide

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware for filtration and recrystallization

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask, combine anthranilic acid and a molar excess of formamide (e.g., a 1:4 molar ratio).

-

Heat the reaction mixture to 130-135°C for approximately 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield 4(3H)-quinazolinone.

-

Part 2: The Rise of Quinazolines in Oncology: Targeting the EGFR Signaling Pathway

The true potential of the quinazoline scaffold was fully realized with the advent of targeted cancer therapies. The discovery that 4-anilinoquinazoline derivatives could act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[13][14]

The EGFR Signaling Pathway: A Critical Regulator of Cell Fate

The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[15][16] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways and uncontrolled cell growth.[13]

Key Downstream Pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[16]

-

PI3K-Akt-mTOR Pathway: Crucial for cell survival and inhibition of apoptosis.[16]

-

JAK/STAT Pathway: Also contributes to cell survival signals.[16]

Mechanism of Action of Quinazoline-based EGFR Inhibitors

Quinazoline-based drugs such as gefitinib, erlotinib, and lapatinib are classified as tyrosine kinase inhibitors (TKIs).[15] They exert their therapeutic effect by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[17][18] This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascades that drive tumor growth and survival.[17]

EGFR Signaling Pathway and Inhibition by Quinazolines.

Part 3: Clinical Significance and Future Directions

The development of quinazoline-based EGFR inhibitors has transformed the clinical management of EGFR-mutated cancers.

FDA-Approved Quinazoline Derivatives in Oncology

The success of the quinazoline scaffold is underscored by the number of drugs that have received FDA approval for the treatment of various cancers.

| Drug Name (Brand Name) | Year of Initial FDA Approval | Primary Target(s) | Approved Indications (Selected) |

| Gefitinib (Iressa) | 2003 | EGFR | Metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations. |

| Erlotinib (Tarceva) | 2004 | EGFR | First-line treatment of metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[19][20][21] |

| Lapatinib (Tykerb) | 2007 | EGFR, HER2 | Advanced or metastatic breast cancer that is HER2-positive.[22][23][24] |

| Afatinib (Gilotrif) | 2013 | EGFR, HER2, HER4 (irreversible) | First-line treatment of metastatic NSCLC with non-resistant EGFR mutations.[25][26][27] |

Future Perspectives

The journey of quinazoline compounds is far from over. Current research focuses on overcoming the challenge of acquired resistance to first and second-generation EGFR inhibitors. The development of third-generation inhibitors, such as osimertinib (which has a pyrimidine core but builds on the principles learned from quinazoline inhibitors), targets specific resistance mutations like T790M.

Furthermore, the versatility of the quinazoline scaffold continues to be explored for other therapeutic targets beyond EGFR, including other kinases and G-protein coupled receptors. The rich history and proven clinical success of quinazoline derivatives ensure their continued prominence in the landscape of drug discovery and development.

References

- Lapatinib. In: Wikipedia. ; 2024. Accessed January 10, 2026. [Link]

- FDA broadens afatinib indication to previously untreated, metastatic NSCLC with other non-resistant EGFR mutations. U.S. Food and Drug Administration. Published January 16, 2018. Accessed January 10, 2026. [Link]

- Pao W, Miller VA. Afatinib—new therapy option for EGFR-mutant lung cancer. Nat Rev Clin Oncol. 2013;10(10):553-554. doi:10.1038/nrclinonc.2013.151

- Cohen MH, Williams GA, Sridhara R, Chen G, Pazdur R. FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2. The Oncologist. 2008;13(10):1114-1119. doi:10.1634/theoncologist.2008-0816

- Azvolinsky A. FDA Approves Afatinib for Advanced Lung Cancer. CancerNetwork. Published July 12, 2013. Accessed January 10, 2026. [Link]

- FDA Approves First Personalized Medicine for EGFR Mutation-Positive Metastatic Non-Small Cell Lung Cancer in the United States. Genentech. Published May 14, 2013. Accessed January 10, 2026. [Link]

- Lapatinib → breast and lung cancer. It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic. AROIWB. Accessed January 10, 2026. [Link]

- FDA Approves Afatinib for Late-stage Lung Cancer. The ASCO Post. Published July 25, 2013. Accessed January 10, 2026. [Link]

- FDA Approves Frontline Erlotinib With Novel Companion Diagnostic for Advanced NSCLC. OncLive. Published May 14, 2013. Accessed January 10, 2026. [Link]

- FDA Approves New Drug For The Most Common Type Of Lung Cancer. ScienceDaily. Published November 25, 2004. Accessed January 10, 2026. [Link]

- FDA Approves Erlotinib (Tarceva) as First-Line Lung Cancer Therapy for Certain Patients. CancerNetwork. Published May 17, 2013. Accessed January 10, 2026. [Link]

- Drug Approval Package: Tykerb (Lapatinib) NDA #022059. U.S.

- What is the mechanism of Gefitinib? Patsnap Synapse. Published July 17, 2024. Accessed January 10, 2026. [Link]

- TYKERB (lapatinib) tablets. U.S.

- FDA Approves Afatinib for Squamous Cell Lung Cancer. OncLive. Published April 15, 2016. Accessed January 10, 2026. [Link]

- Johnson JR, Dagher R, Farrell AT, et al. Approval summary for erlotinib for treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. Clin Cancer Res. 2005;11(18):6414-6421. doi:10.1158/1078-0432.CCR-05-0790

- Niementowski quinazoline synthesis. chemeurope.com. Accessed January 10, 2026. [Link]

- Identification of the Gefitinib binding pocket in EGFR kinase domain.

- Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione.

- Al-Obaydi J, Belal A, El-Sayed M, El-Kashef H, El-Ashry E. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Front Chem. 2020;8:578. doi:10.3389/fchem.2020.00578

- Al-Suwaidan IA, Abdel-Aziz AAM, Mohamed MA, El-Sayed NN, El-Adl K. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. J Chem. 2018;2018:1-29. doi:10.1155/2018/3938294

- Signaling pathways and effects of EGFR.

- A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. 2021;6(3):1028-1036. doi:10.35629/7781-060310281036

- Chandra D, Sachin, Sharma U. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. 2025;36(16):2537-2552. doi:10.1055/s-0042-1751381

- Wee P, Wang Z. Targeting the EGFR signaling pathway in cancer therapy. Expert Opin Ther Targets. 2017;21(7):723-733. doi:10.1080/14728222.2017.1332222

- Al-Obaydi J, Belal A, El-Sayed M, El-Kashef H, El-Ashry E. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. 2020;8. doi:10.3389/fchem.2020.00578

- Suda K, Mitsudomi T. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers (Basel). 2023;15(24):5770. doi:10.3390/cancers15245770

- Oda K, Matsuoka Y, Funahashi A, Kitano H. A comprehensive pathway map of epidermal growth factor receptor signaling. Mol Syst Biol. 2005;1:2005.0010. doi:10.1038/msb4100014

- EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Accessed January 10, 2026. [Link]

- Björkelund H, Gedda L, Barta P, Malmqvist M, Andersson K. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. PLoS One. 2011;6(9):e24739. doi:10.1371/journal.pone.0024739

- Mellinghoff IK, Vivanco I, Kwon A, Tran C, Wongvipat J, Sawyers CL. Gefitinib Inhibits the Growth and Invasion of Urothelial Carcinoma Cell Lines in which Akt and MAPK Activation Is Dependent on Constitutive Epidermal Growth Factor Receptor Activation. Clin Cancer Res. 2004;10(19):6633-6641. doi:10.1158/1078-0432.CCR-04-0999

- FDA approved quinazoline derivatives as anticancer drugs.

- Quinazoline derivatives: Synthesis and bioactivities.

- Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein J Org Chem. 2020;16:1152-1161. doi:10.3762/bjoc.16.101

- Al-Ostoot FH, Al-Qawasmeh RA, Al-Far KH, Al-Ja'afreh AM, Al-Zaqqa MN, Al-Hrout AA. Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals (Basel). 2024;17(5):653. doi:10.3390/ph17050653

- Quinazolines Synthesis & QSAR Study.

- FDA-approved quinazoline-based drugs.

- Gabriel method for quinazoline synthesis.

- Al-Suwaidan IA, Abdel-Aziz AAM, Mohamed MA, et al. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. 2022;27(21):7260. doi:10.3390/molecules27217260

- Luo Y, Yao JP, Yang L, et al. Quinazoline derivatives: synthesis and bioactivities. Arch Pharm (Weinheim). 2013;346(6):439-450. doi:10.1002/ardp.201300028

- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. 2024;40(1):319-332. doi:10.13005/ojc/400132

- Quinazoline synthesis. Organic Chemistry Portal. Accessed January 10, 2026. [Link]

- Hashem HE. Synthesis of Quinazoline and Quinazolinone Derivatives.

- Quinazoline synthesis.

- Chen Z, Chen J, Liu M, et al. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. J Org Chem. 2013;78(21):11342-11348. doi:10.1021/jo4018619

- Fassihi A, Abdi K, Sabet R, et al. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. J Mol Struct. 2022;1268:133719. doi:10.1016/j.molstruc.2022.133719

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Niementowski_quinazoline_synthesis [chemeurope.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. gene.com [gene.com]

- 20. sciencedaily.com [sciencedaily.com]

- 21. Approval summary for erlotinib for treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lapatinib - Wikipedia [en.wikipedia.org]

- 23. FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aroiwb.org [aroiwb.org]

- 25. fda.gov [fda.gov]

- 26. TARGETED THERAPIES: Afatinib—new therapy option for EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cancernetwork.com [cancernetwork.com]

The Versatile Cornerstone: A Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate in Modern Synthesis

An In-depth Exploration of a Key Building Block for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and functional materials. Among the diverse array of quinazoline-based building blocks, Methyl 2-chloroquinazoline-5-carboxylate has emerged as a particularly valuable and versatile starting material. Its strategic placement of a reactive chloro group at the 2-position and a readily modifiable ester at the 5-position offers a powerful handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering field-proven insights for researchers engaged in the discovery and development of novel chemical entities.

The Quinazoline Core: A Foundation of Biological and Material Significance

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in the development of a wide range of biologically active compounds.[1] This scaffold is found in numerous approved drugs, including anticancer agents that target protein kinases, highlighting its importance in drug discovery.[2][3] The diverse pharmacological activities associated with quinazoline derivatives include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The value of this compound lies in its ability to serve as a readily diversifiable intermediate for the synthesis of libraries of novel quinazoline-based compounds for biological screening and materials science applications.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A plausible and efficient synthetic route involves the cyclization of a substituted anthranilic acid derivative to form the quinazolinone core, followed by chlorination to introduce the reactive handle at the 2-position.

Proposed Synthetic Pathway

A logical and commonly employed strategy for the synthesis of 2-chloroquinazolines commences with the corresponding 2-quinazolinone.[5][6] The synthesis of the quinazolinone precursor to this compound would likely start from methyl 2-aminobenzoate-5-carboxylate or a related derivative.

Experimental Protocol: A Plausible Synthesis of this compound

Step 1: Synthesis of Methyl 2-(methoxycarbonyl)amino-5-methoxycarbonylbenzoate

-

To a solution of methyl 2-amino-5-methoxycarbonylbenzoate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.

-

Cool the mixture in an ice bath and slowly add methyl chloroformate.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carbamate.

Step 2: Cyclization to Methyl quinazolin-2,4(1H,3H)-dione-5-carboxylate

-

Treat the carbamate from Step 1 with a base such as sodium methoxide in methanol.

-

Heat the reaction mixture to reflux to facilitate the intramolecular cyclization.

-

Monitor the reaction by TLC. Upon completion, cool the reaction and neutralize with an acid (e.g., acetic acid).

-

The product may precipitate from the solution upon cooling or neutralization. Collect the solid by filtration and wash with a cold solvent.

Step 3: Chlorination to Methyl 2,4-dichloroquinazoline-5-carboxylate

-

Treat the quinazolinedione from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).[7]

-

Heat the reaction mixture to reflux.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer and concentrate under reduced pressure.

Step 4: Selective Reduction to this compound

Selective reduction of the more reactive 4-chloro group can be challenging. A potential approach involves catalytic hydrogenation under controlled conditions or the use of a specific reducing agent that favors the reduction of the C4-Cl bond.

Synthetic Utility: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to undergo a variety of chemical transformations at the C2 position. The electron-withdrawing nature of the quinazoline ring system activates the chloro group towards nucleophilic substitution and facilitates palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the quinazoline ring is susceptible to displacement by a wide range of nucleophiles.[8] This reaction provides a straightforward method for introducing diverse functional groups.

Causality Behind Experimental Choices: The SNAr reaction on 2-chloroquinazolines is often carried out in the presence of a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of solvent can also influence the reaction rate, with polar aprotic solvents such as DMF or DMSO often being preferred.

The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of 2-aminoquinazoline derivatives, which are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for SNAr with Amines

-

Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or DMF.

-

Add the desired primary or secondary amine (typically 1.1 to 2 equivalents).

-

Add a base, such as potassium carbonate or triethylamine, if the amine salt is not used.

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Similarly, O- and S-nucleophiles can displace the chloro group to form the corresponding ethers and thioethers, further expanding the accessible chemical space.

Experimental Protocol: General Procedure for SNAr with O/S-Nucleophiles

-

To a solution of the alcohol or thiol in a polar aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding alkoxide or thiolate.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature or heat as necessary.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9] this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond between the C2 position of the quinazoline ring and a variety of organoboron reagents.[10] This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted quinazolines.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for the success of a Suzuki coupling.[11] Phosphine ligands, such as those of the Buchwald or Hartwig type, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | High |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | High |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | DMF | 110 | Good |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a highly versatile and efficient method for the formation of carbon-nitrogen bonds.[13][14][15] This reaction allows for the coupling of this compound with a broad range of amines, including those that are poor nucleophiles in traditional SNAr reactions.

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.[16][17] Bulky electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition. Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are commonly used.[14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃).

-

Add a solution of this compound and the amine in a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.

-

Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High |

| 2 | Morpholine | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 90 | High |

| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | Toluene | 110 | Good |

Visualization of Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams depict the key transformations discussed.

Caption: Key synthetic transformations of this compound.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic molecular design. Its inherent reactivity, coupled with the rich chemistry of the quinazoline scaffold, provides a robust platform for the synthesis of a vast array of novel compounds. The methodologies outlined in this guide, from its synthesis to its application in key bond-forming reactions, are intended to empower researchers to explore new chemical space and accelerate the discovery of next-generation therapeutics and advanced materials. As our understanding of chemical reactivity continues to evolve, the utility of such versatile building blocks will undoubtedly continue to expand, paving the way for future innovations.

References

- Bollini, M., et al. (2019). Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives as Potent Anti-Trypanosoma cruzi Agents. Medicinal Chemistry, 15(3), 265-276.

- He, L., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658.

- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Modern Arene Chemistry (pp. 321-386). Wiley-VCH Verlag GmbH & Co. KGaA.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,3-Benzoxazines and 4H-3,1-Benzoxazines. Chemical Reviews, 96(2), 827-850.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Maneesh Guleria, et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 21(1).

- Negrete, G. R., et al. (2007). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC, 2007(14), 183-193.

- Patel, M., & Patel, R. G. (2012). A facile, efficient and one pot synthesis of some novel quinazolinone derivatives and their antimicrobial evaluation. Journal of the Serbian Chemical Society, 77(1), 1-10.

- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.

- Zhang, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.

- Al-Suwaidan, I. A., et al. (2016). Synthesis and biological evaluation of some new quinazolinone derivatives as antimicrobial agents. Saudi Pharmaceutical Journal, 24(5), 555-564.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Hartwig, J. F. (2010).

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.

- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Quinazolines and quinazolinones as anticancer agents. Acta Pharmaceutica, 66(3), 275-299.

- Chilin, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383.

- Mekky, A. E. M., & El-Mekabaty, A. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(7), 5483-5492.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tacoma.uw.edu [tacoma.uw.edu]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [manmiljournal.ru]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 2-chloroquinazoline-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloroquinazoline-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional architecture, featuring a reactive 2-chloro group and a versatile 5-carboxylate ester, makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, and mechanistic rationale for its synthesis and reactivity. Particular emphasis is placed on its emerging role as a key component in the development of targeted protein degraders (TPDs), such as Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in therapeutic intervention. Detailed protocols, safety information, and mechanistic insights are provided to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery and development programs.

Chemical Identity and Properties

Correctly identifying a chemical entity is the cornerstone of reproducible and reliable research. This compound is most accurately identified by its CAS number.

-

IUPAC Name: this compound

-

Synonyms: 5-Quinazolinecarboxylic acid, 2-chloro-, methyl ester[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.